Ethyl 1-(thiophen-3-ylmethyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(thiophen-3-ylmethyl)piperidine-3-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom, known for its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(thiophen-3-ylmethyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through sulfuration/annulation reactions, which involve the cleavage of multiple C-H bonds.
Esterification: The final step involves the esterification of the piperidine ring with ethyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(thiophen-3-ylmethyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiophene sulfur
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-(thiophen-3-ylmethyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its piperidine and thiophene moieties, which are known for their pharmacological activities
Industry: The compound is used in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 1-(thiophen-3-ylmethyl)piperidine-3-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: Lacks the thiophene ring but shares the piperidine core.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid share the thiophene ring but lack the piperidine moiety.
Uniqueness
Ethyl 1-(thiophen-3-ylmethyl)piperidine-3-carboxylate is unique due to the combination of the piperidine and thiophene rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 1-(thiophen-3-ylmethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)12-4-3-6-14(9-12)8-11-5-7-17-10-11/h5,7,10,12H,2-4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXIEYSSLNEUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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